3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-20-12-18(13-21(28-5-2)22(20)29-6-3)23(26)25-14-16-7-9-24-19(11-16)17-8-10-30-15-17/h7-13,15H,4-6,14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUXIZTKBWWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key structural and physicochemical properties of the target compound and its analogues from the literature:
Key Findings from Structural Comparisons
Lipophilicity and Solubility: The target compound’s triethoxy groups confer higher lipophilicity compared to the fluorinated chromen in Example 53 and the trifluoromethyl group in . This may improve membrane permeability but reduce aqueous solubility.
Electronic Effects :
- The thiophene-pyridine system in the target compound provides a conjugated π-system distinct from the bipyrimidine in or the pyrazolopyrimidine in Example 53 . Such differences influence charge distribution and dipole interactions.
- Example 53’s fluorine atoms enhance electronegativity, which could improve target binding through halogen bonding .
Thermal Stability :
- Example 53’s melting point (175–178°C) suggests moderate thermal stability, likely due to its rigid chromen core . The target compound’s melting point is unreported, but its flexible thiophene-pyridine linkage may lower thermal resistance compared to fused-ring systems.
The thiophene moiety may confer unique selectivity toward sulfur-interacting targets (e.g., cytochrome P450 enzymes).
Biological Activity
3,4,5-triethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a benzamide core with ethoxy substituents and a pyridine ring linked to a thiophene moiety. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzamide Core : The compound can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an appropriate amine to yield the benzamide.
- Attachment of Pyridine and Thiophene Moieties : The pyridine ring is introduced through nucleophilic substitution, while the thiophene moiety can be attached via cross-coupling reactions such as Suzuki-Miyaura coupling using thiophene boronic acid derivatives.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism : Compounds containing thiophene moieties have been shown to inhibit key enzymes involved in cancer cell proliferation, such as tubulin and heat shock proteins (Hsp90) .
- Case Studies : In studies involving various cancer cell lines (e.g., MCF-7, HCT-116), derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 1.1 |
| Similar Compound | HCT-116 | 2.6 |
| Similar Compound | HepG2 | 1.4 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : Certain derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth and survival.
- Receptor Modulation : It potentially binds to receptors involved in cellular signaling pathways that regulate apoptosis and proliferation.
Comparison with Similar Compounds
The structural uniqueness of this compound sets it apart from other related compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| 3,4,5-trimethoxy-N-(pyridinyl)methyl)benzamide | Methoxy instead of ethoxy groups | Moderate anticancer activity |
| 3,4,5-triethoxy-N-(furan-pyridinyl)methyl)benzamide | Furan ring instead of thiophene | Limited antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
